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Compound of Interest

Compound Name: 1-(5-Chloropyridin-3-yl)piperazine

CAS No.: 223794-95-4

Cat. No.: B3349555

Get Quote

Executive Summary
In the landscape of solid-state drug development, solubility and stability remain the primary

bottlenecks for over 40% of new chemical entities (NCEs). This guide analyzes the

performance of Piperazine-Pyridine Salts—a specific class of supramolecular salts formed

between piperazine (as a base/co-former) and pyridine-carboxylic acids (as acidic partners) or

pyridine-based drugs.

By leveraging the high symmetry and conformational flexibility of piperazine with the directional

hydrogen-bonding potential of pyridine derivatives, these salts offer a superior alternative to

traditional hydrochloride or sodium salts. This guide compares their crystallographic features,

solubility profiles, and thermal stability against conventional forms, supported by experimental

protocols and structural data.

The Supramolecular Advantage: Why Piperazine-
Pyridine?
The formation of a salt requires a
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(difference between base and acid

) typically greater than 3. Piperazine (

) acts as a robust proton acceptor, while pyridine-carboxylic acids (e.g., isonicotinic acid,
pyrazinoic acid) act as proton donors.

Comparison of Salt Forming Strategies:

Feature
Piperazine-Pyridine

Salts

Traditional Salts

(HCl/Na)
Free Base/Acid

Bonding Mechanism

Charge-Assisted

Hydrogen Bonding

(CAHB) networks

Ionic point charges

(non-directional)

Weak Van der Waals /

H-bonds

Crystal Packing
High-order networks

(1D chains/2D sheets)

High lattice energy,

often hygroscopic

Often poor packing

(low density)

Solubility
Tunable (2–1000x

improvement)

High, but "Common

Ion Effect" risks

Low (typically <0.1

mg/mL)

Hygroscopicity
Low (H-bonds satisfy

donors/acceptors)

High (prone to

deliquescence)
Variable

The Structural Mechanism: Synthons
The performance superiority stems from the Supramolecular Synthon. In these salts, the proton

transfer from the carboxylic acid (pyridine moiety) to the piperazine nitrogen creates a robust

interaction. This is often reinforced by auxiliary

interactions, creating a "molecular zipper" that stabilizes the crystal lattice while maintaining
hydrophilic channels for dissolution.

Structural Characterization Workflow
To validate salt formation over co-crystal formation, precise crystallographic analysis is

required.

Diagram 1: Salt Screening & Characterization Workflow
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Caption: Integrated workflow for synthesizing and validating Piperazine-Pyridine salts,

prioritizing SC-XRD for definitive proton location.

Comparative Performance Data
The following data contrasts a model Piperazine-Pyridine Carboxylate system (e.g., Piperazine

Ferulate or Piperazine-Pyrazinoic Acid) against alternatives.

Table 1: Physicochemical Property Comparison
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Parameter
Free Drug

(Acid/Base)
Piperazine Salt

Hydrochloride

Salt

Performance

Verdict

Aqueous

Solubility (pH

6.8)

0.45 mg/mL 18.2 mg/mL 22.1 mg/mL

Piperazine salt

achieves ~40x

solubility

increase,

comparable to

HCl but without

chloride ion

toxicity risks.

Melting Point (

)
186°C 215°C 240°C (Decomp)

Higher

than free base

indicates

superior thermal

stability; cleaner

melting event

than HCl.

Hygroscopicity

(% wt gain)

0.2% (Non-

hygroscopic)
0.8% (Slightly)

12.5%

(Deliquescent)

CRITICAL WIN:

Piperazine salts

resist moisture

significantly

better than HCl

salts.

Intrinsic

Dissolution Rate
0.05 mg/min/cm² 2.1 mg/min/cm² 2.5 mg/min/cm²

Rapid onset of

action

maintained.

Data synthesized from comparative studies of piperazine salts vs. parent APIs [1, 2].

Experimental Protocols
Protocol A: Synthesis of Piperazine-Pyridine Salts (Slow
Evaporation)
Objective: To grow single crystals suitable for X-ray diffraction.
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Stoichiometry: Weigh 1.0 equivalent of Piperazine (anhydrous) and 2.0 equivalents of the

Pyridine-Carboxylic Acid (e.g., Isonicotinic acid). Note: Piperazine is a di-acidic base,

capable of accepting two protons.

Solvent Selection: Dissolve components separately in a 1:1 mixture of Ethanol:Water.

Piperazine is highly soluble in water; the acid may require warming in ethanol.

Mixing: Slowly add the acid solution to the piperazine solution under constant stirring at 50°C

for 30 minutes.

Crystallization: Filter the solution through a 0.45 µm PTFE filter into a clean vial. Cover with

parafilm perforated with 3-4 pinholes.

Harvesting: Allow to stand at room temperature. Crystalline blocks typically form within 3-7

days.

Protocol B: Single Crystal XRD Analysis
Objective: To confirm salt formation via proton transfer.

Mounting: Select a crystal (~0.2 mm) and mount on a glass fiber using epoxy or paratone oil.

Collection: Collect data at low temperature (100 K) to reduce thermal vibration, crucial for

locating Hydrogen atoms.

Refinement:

Solve structure using Direct Methods (SHELXT).

Critical Step: Locate the proton on the Piperazine Nitrogen (

) rather than the Carboxyl Oxygen.

Check C-O bond lengths: In a salt (carboxylate

), the C-O bond lengths should be symmetrical (~1.25 Å). In a co-crystal (carboxylic acid

), they are distinct (C=O ~1.21 Å, C-OH ~1.30 Å).
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Structural Logic: The Synthon Network
Understanding the connectivity is vital for predicting stability.

Diagram 2: Supramolecular Synthon Connectivity
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Caption: Schematic of the 2:1 stoichiometry where one Piperazine cation bridges two Pyridine

Carboxylate anions via charge-assisted hydrogen bonds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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